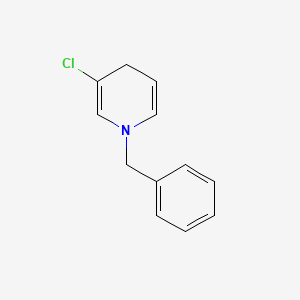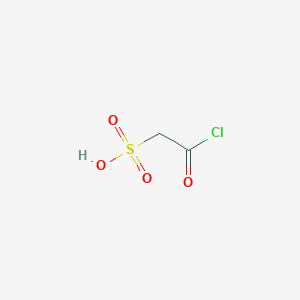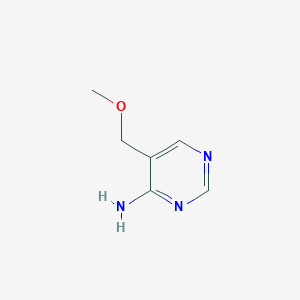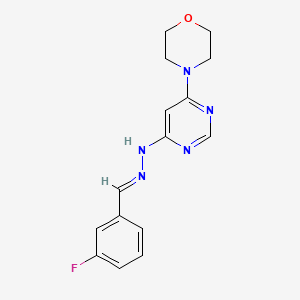![molecular formula C18H11NS2 B14136292 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its fused ring system, which includes benzene, thiophene, and pyrrole rings. The presence of these rings contributes to its stability and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the fusion of π-sufficient heteroaryl moieties has been an effective strategy for achieving the desired structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different properties.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole involves its interaction with specific molecular targets. The compound’s fused ring system allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The molecular pathways involved may include signal transduction and enzyme inhibition, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: Known for its electron-deficient properties and high triplet energy materials.
Thieno[3,2-b]thiophene: Used in electrochromic polymers and known for its conjugated structure.
Benzo[4,5]thieno[3,2-b]benzofuran: Exhibits high mobility and luminescent properties.
Uniqueness
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole stands out due to its unique combination of benzene, thiophene, and pyrrole rings, which contribute to its stability and reactivity
Properties
Molecular Formula |
C18H11NS2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
15-phenyl-8,12-dithia-15-azatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,10,13-hexaene |
InChI |
InChI=1S/C18H11NS2/c1-2-6-12(7-3-1)19-15-11-20-10-14(15)18-17(19)13-8-4-5-9-16(13)21-18/h1-11H |
InChI Key |
MUZSQDOWIQDACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CSC=C3C4=C2C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




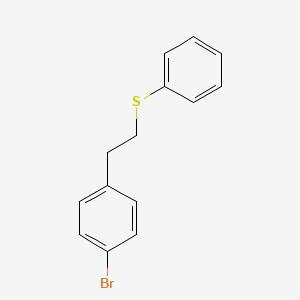

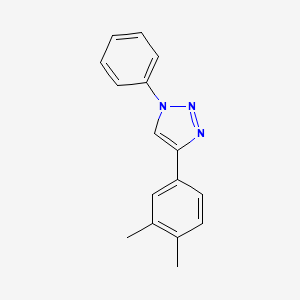
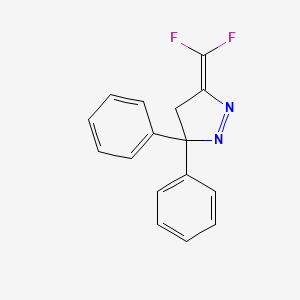
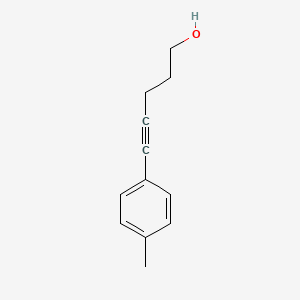
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
